molecular formula C12H14O4 B8749389 5,6,7-Trimethoxy-1-indanone

5,6,7-Trimethoxy-1-indanone

Cat. No. B8749389
M. Wt: 222.24 g/mol
InChI Key: GQMRLYSXCICRFW-UHFFFAOYSA-N
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Patent
US06235789B1

Procedure details

A mixture of 3-(3,4,5-trimethoxyphenyl)propionic acid (9.40 g, 39.1 mmol) and polyphosphoric acid (50 g) was stirred for 2 hours at 80° C. To the reaction mixture was added water, which was subjected to extraction with ethyl acetate. The extract solution was washed with brine, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was recrystallized from ethyl acetate/isopropyl ether to give 7.71 g (yield 89%) of the above-titled compound, m.p. 114-115° C.
Quantity
9.4 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][CH2:14][C:15]([OH:17])=O)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10]>O>[CH3:12][O:11][C:7]1[CH:6]=[C:5]2[C:4](=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10])[C:15](=[O:17])[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CCC(=O)O
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with brine, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CCC(C2=C(C1OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.71 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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